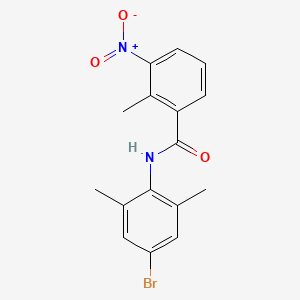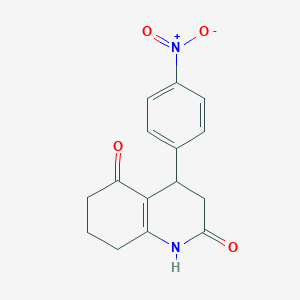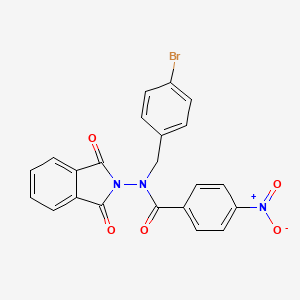![molecular formula C16H16FNO B5153903 (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as 2F-DCK, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and is structurally similar to other dissociative substances such as PCP and DXM. The compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
作用机制
The exact mechanism of action of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, it is believed to act on the NMDA receptor, which is involved in the regulation of pain, mood, and cognition. By blocking the NMDA receptor, (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is able to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
The use of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to produce a range of biochemical and physiological effects. These include altered perception of time and space, sedation, and dissociation. Additionally, it has been shown to produce mild to moderate euphoria and a sense of well-being.
实验室实验的优点和局限性
One of the main advantages of using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its unique chemical properties. It has been shown to have a longer duration of action than ketamine, making it a potential alternative for research studies that require longer periods of anesthesia. Additionally, it has been shown to have a lower risk of side effects than traditional anesthetics.
However, there are also limitations to using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments. Its effects are highly dose-dependent, making it difficult to control the level of anesthesia in research subjects. Additionally, the compound has a relatively short half-life, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is its potential as a treatment for depression and chronic pain. Additionally, researchers are exploring its potential as a tool for studying the NMDA receptor and its role in pain, mood, and cognition. Finally, there is interest in developing new derivatives of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine that may have improved therapeutic properties.
合成方法
The synthesis of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine involves the reaction of 2-fluorobenzaldehyde with 3-(2-methoxyphenyl)-2-propenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to reductive amination with an amine to produce the final compound. The synthesis method has been optimized to produce high yields of pure product.
科学研究应用
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have anesthetic and analgesic properties similar to ketamine, making it a potential alternative to traditional anesthetics. Additionally, it has been shown to have antidepressant and anti-inflammatory effects, making it a potential treatment for depression and chronic pain.
属性
IUPAC Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-19-16-11-5-2-7-13(16)8-6-12-18-15-10-4-3-9-14(15)17/h2-11,18H,12H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISIGZMUYWNZSL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)


![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)

![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)